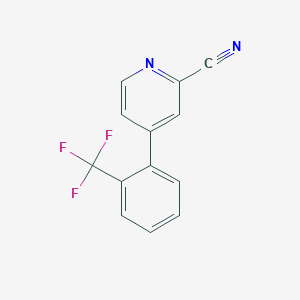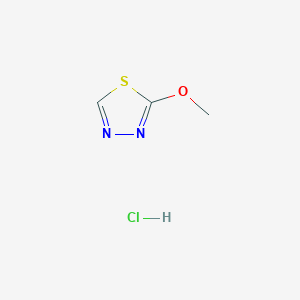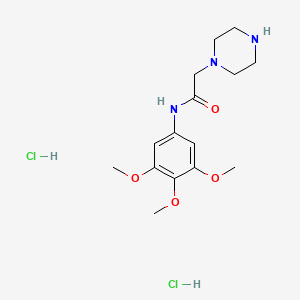
4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile
説明
4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile is a compound with the molecular formula C13H7F3N2. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives, including 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .Molecular Structure Analysis
The molecular structure of 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile is characterized by the presence of a fluorine atom and a pyridine in its structure . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the distinctive properties of this class of compounds .科学的研究の応用
Catalytic Applications in Synthesis
The compound 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile plays a role in the synthesis of heterocyclic compounds, which are pivotal in the pharmaceutical and medicinal industries. It is used in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, employing a variety of hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. This synthesis is crucial for developing bioactive molecules with potential applications ranging from drug development to material science. The versatility of these catalysts in promoting reactions under diverse conditions highlights the compound's significance in creating pharmacologically relevant structures (Parmar, Vala, & Patel, 2023).
Chemosensing Applications
Pyridine derivatives, including 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, exhibit a high affinity for various ions and neutral species, making them highly effective chemosensors. Their use in analytical chemistry to detect a wide range of species in environmental, agricultural, and biological samples underscores their importance in monitoring and ensuring safety in these domains. This capability demonstrates the compound's utility beyond pharmaceuticals, extending into environmental monitoring and safety assessments (Abu-Taweel et al., 2022).
Contributions to Optoelectronic Materials
The structural features of pyridine derivatives, such as 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, contribute to the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials with applications in organic light-emitting diodes (OLEDs), image sensors, and photovoltaic devices. The ability to manipulate the electronic and photophysical properties of these compounds through structural modifications enables the design of materials with tailored functionalities for specific applications in electronics and photonics (Lipunova et al., 2018).
Environmental Degradation Studies
Although not directly related to 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, studies on the environmental degradation of related fluorinated compounds provide insights into the potential environmental fate and impacts of such chemicals. Understanding the degradation pathways, persistence, and possible accumulation of fluorinated chemicals in ecosystems is critical for assessing the environmental safety and sustainability of using these compounds in various applications. Research in this area informs regulatory decisions and the development of safer chemical practices (Liu & Avendaño, 2013).
特性
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)12-4-2-1-3-11(12)9-5-6-18-10(7-9)8-17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYFUAYZWCJVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)
![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)

![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)

![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride](/img/structure/B1396798.png)

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)
![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)